molecular formula C22H19BrN2O3S B2786041 4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-52-0

4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2786041
CAS No.: 892360-52-0
M. Wt: 471.37
InChI Key: ICSXNWVMLFCBFE-UHFFFAOYSA-N
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Description

4-(3-Bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a high-purity chemical reagent designed for research applications. This compound belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides, a group of heterocyclic structures known for their significant potential in medicinal chemistry and materials science. Compounds within this structural family have been investigated as key intermediates in the development of novel therapeutic agents and advanced organic materials. The molecular structure of this reagent, confirmed by its CAS Number, features a benzothiadiazinone core substituted with a 3-bromobenzyl group and a 2,4-dimethylphenyl group, making it a valuable scaffold for further synthetic modification and structure-activity relationship (SAR) studies. Its exact molecular formula is C 23 H 21 BrN 2 O 3 S. Researchers can utilize this compound as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds for pharmaceutical research or as a precursor for functional materials. The presence of the bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse functional groups. This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-10-11-19(16(2)12-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSXNWVMLFCBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 892360-52-0) belongs to the class of benzothiadiazine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula: C22H19BrN2O3S
  • Molecular Weight: 471.4 g/mol

Anticancer Properties

Recent studies have highlighted the potential of benzothiadiazine derivatives in cancer therapy. For instance, compounds structurally similar to our target compound have shown significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Mechanism of Action: The compound is believed to exert its anticancer effects through multiple pathways:
    • Induction of apoptosis and autophagy in cancer cells.
    • Inhibition of key enzymes involved in cancer cell proliferation.
    • Disruption of cell cycle progression, particularly at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
FaDu (HTB-43)1.73Apoptosis induction
MCF-7N/AG2/M phase arrest
A549N/ATopoisomerase I and II inhibition

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), indicating a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Inhibition Profile

EnzymeInhibition TypeSelectivity Ratio
COX-1Non-selectiveN/A
COX-2Selective>10:1

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on FaDu cells demonstrated that treatment with the compound led to significant morphological changes indicative of cytotoxicity. Techniques such as DAPI staining confirmed the induction of apoptosis.

Case Study 2: Mechanistic Studies

Western blot analyses showed dose-dependent increases in cleaved caspase-3 levels, confirming that the compound activates apoptotic pathways. Additionally, acridine orange staining revealed increased autophagy markers (LC3A/B).

Scientific Research Applications

Medicinal Applications

The compound has garnered attention due to its potential biological activities. Key areas of research include:

Anticancer Activity

Recent studies have focused on the anticancer properties of thiadiazine derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression. Research indicates that modifications on the aromatic rings can enhance its cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Thiadiazine derivatives have shown promise as antimicrobial agents. The presence of halogen substituents (like bromine) may contribute to increased activity against bacterial strains. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds similar to 4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules:

Organic Synthesis

The compound can serve as a building block for synthesizing other bioactive molecules. Its functional groups allow for further chemical modifications through various reactions such as nucleophilic substitutions and cycloadditions.

Material Science

Due to its unique chemical properties, there is potential for applications in material science, particularly in the development of polymers or coatings with specific functionalities.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazine derivatives:

StudyFindings
Tang et al. (2022) Investigated synthetic approaches for triazolothiadiazine derivatives, highlighting the potential for anticancer applications through structural modifications .
Shaaban and Elwahy (2020) Reported on the synthesis of bis(5,6-dihydro-thiadiazine) derivatives linked to arene centers, demonstrating their biological activity .
Research on Antimicrobial Activity Examined the efficacy of various thiadiazine derivatives against bacterial strains, establishing a correlation between structure and activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromobenzyl Position

The 3-bromobenzyl group is a key reactive site, enabling cross-coupling and substitution reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidSubstituted benzyl derivatives (e.g., biphenyl analogs)65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine baseAryl amine-functionalized derivatives55–70%
SN2 DisplacementK₂CO₃, DMF, nucleophiles (e.g., thiols)Thioether-linked analogs40–60%

Mechanistic Insight : The bromine atom undergoes oxidative addition with palladium catalysts in cross-coupling reactions, while polar aprotic solvents (e.g., DMF) facilitate SN2 pathways .

Oxidation and Reduction of the Thiadiazine Ring

The 1,2,4-thiadiazine-1,1-dioxide moiety participates in redox reactions under controlled conditions.

ProcessReagents/ConditionsObserved TransformationStabilitySource
Oxidationm-CPBA, CH₂Cl₂Sulfone group remains intact; aryl rings oxidizePartial
ReductionNaBH₄, MeOHSelective reduction of ketone to alcoholHigh

Key Finding : The thiadiazine ring demonstrates stability against common oxidants like m-CPBA, with reactivity localized to peripheral functional groups.

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiadiazine ring engages in [4+2] cycloaddition reactions.

ReactionReagents/ConditionsProductRegioselectivitySource
Diels-Alder CycloadditionMaleic anhydride, toluene, 80°CFused bicyclic adductsModerate
Ring-Opening HydrolysisHCl (6M), H₂O, refluxCleavage to sulfonamide intermediatesQuantitative

Note : Ring-opening hydrolysis produces stable sulfonamide derivatives, enabling downstream functionalization .

Functionalization via Aromatic Electrophilic Substitution

The 2,4-dimethylphenyl and benzo-fused rings undergo electrophilic substitution.

ReactionReagents/ConditionsPosition ModifiedOutcomeSource
NitrationHNO₃, H₂SO₄, 0°CPara to methyl groupsNitro-substituted derivatives
Friedel-Crafts AcylationAlCl₃, acetyl chlorideBenzothiadiazine ringAcetylated analogs

Limitation : Steric hindrance from methyl groups reduces reactivity at ortho positions.

Deprotonation and Alkylation

The NH group in the thiadiazine ring undergoes deprotonation for alkylation.

ReactionBase/Alkylating AgentProductEfficiencySource
AlkylationNaH, CH₃IN-Methylated derivatives85–90%
ArylationKHMDS, aryl halidesN-Aryl-functionalized analogs70–80%

Application : Alkylation enhances metabolic stability in pharmacological studies .

Photochemical Reactions

UV-induced reactivity has been explored for structural diversification.

ReactionConditionsOutcomeQuantum YieldSource
[2+2] PhotocycloadditionUV (365 nm), acetoneCyclobutane-fused dimer0.12
PhotooxidationO₂, rose bengal, visible lightSulfoxide intermediatesTrace

Caution : Photoreactions require rigorous control to avoid decomposition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives
  • 7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (I) :

    • Substituents: Chlorine at the 7-position.
    • Synthesis: Derived from 4-chloroaniline and chlorosulfonyl isocyanate in nitromethane .
    • Key Data: Molecular formula C₇H₅ClN₂O₃S; HRMS (ESI): [M + H]⁺ 232.9769 .
  • 6,7-Dichloro-4-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (2) :

    • Substituents: Dichloro (6,7-positions) and methyl (4-position).
    • Synthesis: Modified alkylation under K₂CO₃/DMF conditions.
    • Key Data: Molecular formula C₈H₆Cl₂N₂O₃S; HRMS (ESI): [M − H]⁻ 278.9426 .
  • 7-Chloro-2-propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (3) :

    • Substituents: Propyl group at the 2-position.
    • Synthesis: Alkylation with K₂CO₃ in DMF.
    • Key Data: Molecular formula C₁₀H₇ClN₂O₃S; HRMS (ESI): [M + H]⁺ 271.0016 .

Comparison with Target Compound :
The target compound’s 3-bromobenzyl and 2,4-dimethylphenyl groups introduce greater steric bulk compared to the chloro and methyl/propyl substituents in analogs. Bromine’s electronegativity may enhance halogen bonding in biological systems, while dimethylphenyl groups could improve lipophilicity.

Pyrido-Thiadiazinone Derivatives
  • 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide :
    • Core Structure: Pyrido[2,3-e] ring system instead of benzo[e].
    • Substituents: Fluorobenzyl and methylsulfanyl groups.
    • Relevance: The pyrido ring may alter π-π stacking interactions, while methylsulfanyl enhances metabolic stability .

Insights :

  • Lower yields in compound 36 (32%) vs. 35 (66%) suggest steric hindrance from methyl groups complicates alkylation .
  • The target compound’s bulky 3-bromobenzyl group may require optimized conditions (e.g., elevated temperatures or polar aprotic solvents) for efficient synthesis.

Physicochemical and Spectral Properties

Elemental Analysis and HRMS
Compound Molecular Formula Calculated C (%) Found C (%) HRMS (Observed) Reference
I C₇H₅ClN₂O₃S 36.14 35.98 232.9769
2 C₈H₆Cl₂N₂O₃S 34.18 34.30 278.9426
3 C₁₀H₇ClN₂O₃S 44.37 44.21 271.0016

Comparison :

  • The target compound’s molecular formula (C₂₃H₂₀BrN₂O₃S) implies higher molecular weight (~507.4 g/mol) and lipophilicity (LogP ~4.5 estimated) compared to smaller analogs like I (MW ~232.5 g/mol).

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

Q. What spectroscopic methods are recommended for characterizing this compound?

A multi-technique approach is advised:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry.
  • IR Spectroscopy : To verify sulfone (S=O, ~1300–1150 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.
  • X-ray Diffraction : For definitive crystal structure determination, as seen in analogous benzothiadiazine derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

Key challenges include regioselective bromination and avoiding side reactions during thiadiazine ring formation. A stepwise protocol is recommended:

  • Intermediate Synthesis : Prepare 2-(2,4-dimethylphenyl)benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide via cyclization of o-aminobenzenesulfonamide with diketones under acidic conditions.
  • Bromobenzylation : Use a Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the 3-bromobenzyl group, ensuring inert atmosphere and anhydrous solvents (e.g., DMF) to prevent hydrolysis .

Reaction Optimization Parameters

ParameterOptimal Condition
CatalystPd(PPh₃)₄
SolventDMF/THF (1:1)
Temperature80–100°C
Reaction Time12–24 hours

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Use molecular docking (e.g., AutoDock Vina) to simulate binding affinity to target proteins (e.g., kinases or GPCRs). Pharmacokinetic parameters (logP, solubility) can be estimated via QSAR models in software like Schrödinger’s QikProp. For example:

  • Predicted logP : ~3.2 (moderate lipophilicity).
  • Membrane Permeability : High (Caco-2 assay surrogate). Validate predictions with in vitro assays (e.g., PAMPA for permeability) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Standardized Protocols : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).
  • Dose-Response Curves : Test 10⁻⁶–10⁻³ M ranges with triplicate measurements.
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., IC₅₀) with SPR or ITC for binding affinity .

Q. How should environmental impact studies be designed to assess this compound’s ecotoxicity?

Follow the INCHEMBIOL framework ():

  • Abiotic Testing : Measure hydrolysis half-life (pH 5–9) and photodegradation under UV light.
  • Biotic Testing : Use Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox) for acute toxicity.
  • Bioaccumulation : Compute logKₒw (octanol-water partition coefficient).

Experimental Design Table

ParameterTest SystemEndpoint
HydrolysisBuffered aqueous solutionsHalf-life (t₁/₂)
PhotolysisUV chamber (λ=254 nm)Degradation %
EcotoxicityDaphnia magna48h-EC₅₀

Q. What are the challenges in derivatizing this compound for SAR studies?

Key issues include steric hindrance from the 2,4-dimethylphenyl group and sulfone stability. Solutions:

  • Position-Specific Modifications : Focus on the bromobenzyl group for cross-coupling (e.g., replacing Br with aryl/heteroaryl groups).
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during functionalization .

Methodological Notes

  • Data Reproducibility : Document solvent purity (±0.5% tolerance) and instrument calibration (e.g., NMR referencing to TMS).

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